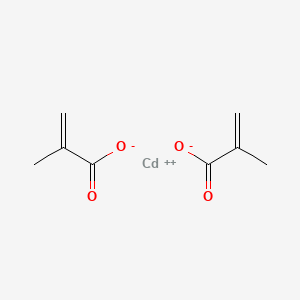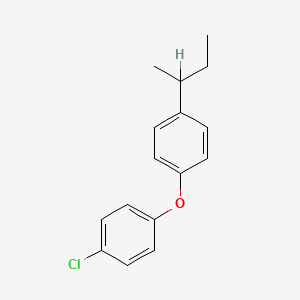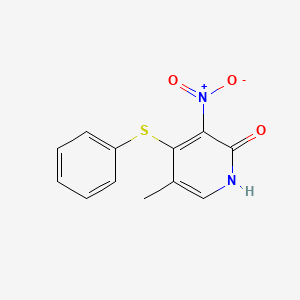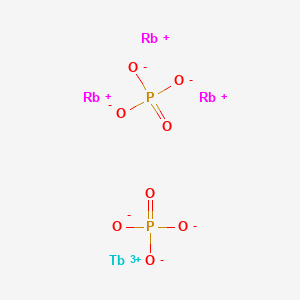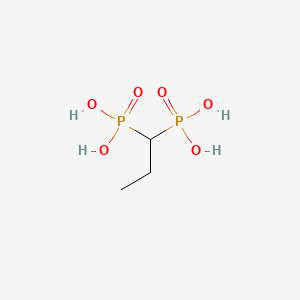
N-(1-Oxo-9-octadecenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Oxo-9-octadecenyl)glycine, also known as N-oleoylglycine, is a fatty acid amide derivative. It is a naturally occurring compound found in mammals and is known for its role in various physiological processes. This compound is a substrate for peptidylglycine α-amidating enzyme, which is involved in the biosynthesis of oleamide, a lipid that induces sleep .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-Oxo-9-octadecenyl)glycine can be synthesized through the amidation of oleic acid with glycine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of this compound involves the enzymatic amidation of oleic acid with glycine. This method is preferred due to its higher efficiency and selectivity. The reaction is catalyzed by peptidylglycine α-amidating enzyme, which ensures the formation of the desired product with minimal side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Oxo-9-octadecenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and esters.
Applications De Recherche Scientifique
N-(1-Oxo-9-octadecenyl)glycine has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanism of peptidylglycine α-amidating enzyme.
Biology: Studied for its role in reducing locomotion and inducing hypothermia in mammals.
Medicine: Potential therapeutic agent for sleep disorders due to its role in the biosynthesis of oleamide.
Mécanisme D'action
N-(1-Oxo-9-octadecenyl)glycine exerts its effects through its interaction with peptidylglycine α-amidating enzyme. This enzyme catalyzes the conversion of the compound into oleamide, which then interacts with specific receptors in the brain to induce sleep. The molecular targets include G-protein coupled receptors and ion channels involved in the regulation of sleep and locomotion .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N-(1-oxo-9-octadecenyl)glycine: Similar in structure but contains a methyl group on the nitrogen atom.
N-(1-oxo-9-octadecenyl)ethanolamine: Contains an ethanolamine group instead of glycine.
N-(1-oxo-9-octadecenyl)serine: Contains a serine group instead of glycine.
Uniqueness
N-(1-Oxo-9-octadecenyl)glycine is unique due to its specific interaction with peptidylglycine α-amidating enzyme and its role in the biosynthesis of oleamide. This makes it a valuable compound for studying the enzymatic pathways involved in the production of bioactive lipids .
Propriétés
Numéro CAS |
97404-07-4 |
|---|---|
Formule moléculaire |
C20H37NO3 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-[[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9+ |
Clé InChI |
HPFXACZRFJDURI-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


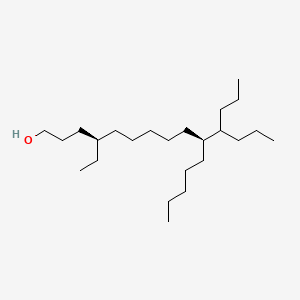
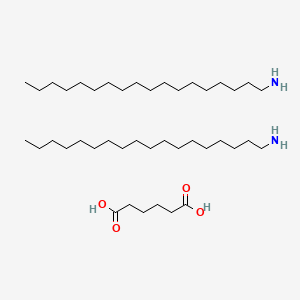
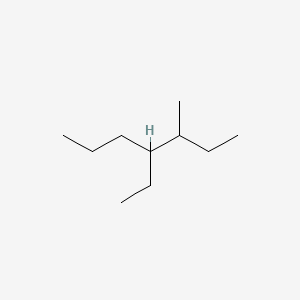
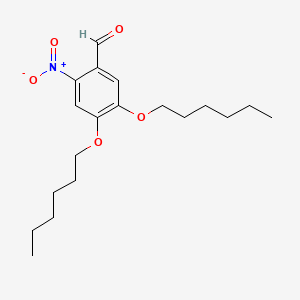

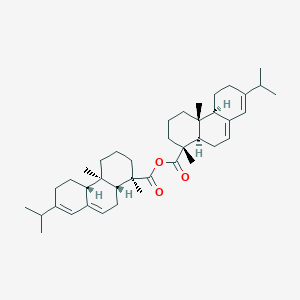
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
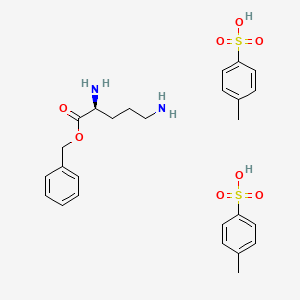
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
